molecular formula C13H26O2Si B2704086 1-((tert-Butyldimethylsilyl)oxy)cyclohexane-1-carbaldehyde CAS No. 111351-78-1

1-((tert-Butyldimethylsilyl)oxy)cyclohexane-1-carbaldehyde

Cat. No. B2704086
CAS RN: 111351-78-1
M. Wt: 242.434
InChI Key: MDZDYHVUXRKGQL-UHFFFAOYSA-N
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Description

“1-((tert-Butyldimethylsilyl)oxy)cyclohexane-1-carbaldehyde” is a chemical compound with the CAS Number: 111351-78-1 . It has a molecular weight of 242.43 . The IUPAC name for this compound is 1-((tert-butyldimethylsilyl)oxy)cyclohexane-1-carbaldehyde .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H26O2Si/c1-12(2,3)16(4,5)15-13(11-14)9-7-6-8-10-13/h11H,6-10H2,1-5H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 242.43 .

Scientific Research Applications

  • Chemical Warfare Agent Detection : A study by Lee, Lee, and Byun (2012) investigated a compound similar to "1-((tert-Butyldimethylsilyl)oxy)cyclohexane-1-carbaldehyde" for detecting chemical warfare nerve agents. This research highlights the potential of such compounds in security and defense applications (Lee, Lee, & Byun, 2012).

  • Asymmetric Synthesis of Amines : Ellman, Owens, and Tang (2002) discussed the versatility of N-tert-Butanesulfinyl imines, related to "1-((tert-Butyldimethylsilyl)oxy)cyclohexane-1-carbaldehyde," in the asymmetric synthesis of amines. This is significant in the field of organic chemistry and pharmaceutical synthesis (Ellman, Owens, & Tang, 2002).

  • Synthesis of Fused Bicyclic Systems : Shook et al. (1993) researched the thermal rearrangement of compounds similar to "1-((tert-Butyldimethylsilyl)oxy)cyclohexane-1-carbaldehyde" for creating fused bicyclic systems like hydroazulenes. This contributes to advancements in synthetic organic chemistry (Shook et al., 1993).

  • Oxidation and Isomerization Reactions : A study by Gimazetdinov, Al’mukhametov, and Miftakhov (2020) explored the oxidation and isomerization reactions involving a compound structurally similar to "1-((tert-Butyldimethylsilyl)oxy)cyclohexane-1-carbaldehyde." This demonstrates its potential in complex organic transformations (Gimazetdinov, Al’mukhametov, & Miftakhov, 2020).

  • Conformational Analysis in Organic Synthesis : Deschamps et al. (2001) investigated the conformational changes in cyclohexanol derivatives upon treatment with certain reagents. Their findings contribute to understanding the conformational dynamics in organic synthesis (Deschamps et al., 2001).

  • Silacyclopropane Synthesis : Ciraković, Driver, and Woerpel (2004) studied metal-catalyzed di-tert-butylsilylene transfer for silacyclopropane formation, showcasing its significance in the field of organosilicon chemistry (Ciraković, Driver, & Woerpel, 2004).

properties

IUPAC Name

1-[tert-butyl(dimethyl)silyl]oxycyclohexane-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O2Si/c1-12(2,3)16(4,5)15-13(11-14)9-7-6-8-10-13/h11H,6-10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDZDYHVUXRKGQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1(CCCCC1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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